Muscone

Olfactory Receptor Pharmacology Fragrance Chemistry Structure-Activity Relationship

Muscone (3-methylcyclopentadecanone) is a 15-membered macrocyclic ketone (C16H30O) and the primary olfactory constituent of natural deer musk. It is the prototypical compound of the macrocyclic musk (MCM) class, a category that accounts for approximately 5% of total synthetic musk fragrance production.

Molecular Formula C16H30O
Molecular Weight 238.41 g/mol
CAS No. 10403-00-6
Cat. No. B079052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuscone
CAS10403-00-6
Synonyms3-methylcyclopentadecanone
DL-3-methylcyclopentadecanone
muscone
muscone, (+-)-
muskone
Molecular FormulaC16H30O
Molecular Weight238.41 g/mol
Structural Identifiers
SMILESCC1CCCCCCCCCCCCC(=O)C1
InChIInChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3/t15-/m1/s1
InChIKeyALHUZKCOMYUFRB-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Muscone (CAS 10403-00-6) Procurement: Baseline Identity and Macrocyclic Musk Classification


Muscone (3-methylcyclopentadecanone) is a 15-membered macrocyclic ketone (C16H30O) and the primary olfactory constituent of natural deer musk [1]. It is the prototypical compound of the macrocyclic musk (MCM) class, a category that accounts for approximately 5% of total synthetic musk fragrance production . Structurally, it features a chiral center at the C3 position bearing a methyl substituent; the naturally occurring form is the (−)-(R)-enantiomer, while commercial synthetic material is often supplied as a racemic mixture or enantiomerically enriched composition [2].

Class
Macrocyclic musk (MCM) prototype; 15-membered ketone
Stereochemistry
Chiral (C3); natural (R)-enantiomer; synthetic often racemic/enriched
Research Fit
OR5AN1 olfactory receptor activation studies; chiral fragrance research

Why Muscone Cannot Be Indiscriminately Substituted with Other Macrocyclic or Polycyclic Musks in R&D Procurement


Substituting muscone with other macrocyclic ketones (e.g., cyclopentadecanone, civetone, muscenone) or with polycyclic/nitro musks is scientifically unsound due to quantifiable, non-interchangeable differences in human olfactory receptor activation potency and genetic sensitivity. In vitro luciferase reporter assays demonstrate that muscone activates the primary human musk receptor OR5AN1 with an EC50 of 11.45 µM, while the closely related macrocyclic ketone cyclopentadecanone (lacking the C3 methyl group) requires nearly twice the concentration (EC50 = 19.96 µM) to achieve the same receptor activation [1]. Furthermore, human perceptual studies reveal that genetic variation in OR5AN1 (specifically the L289F allele) significantly lowers detection thresholds for muscone but produces differential effects on other macrocyclic musks, confirming that these compounds are not uniformly perceived across the human population [2]. This receptor-level and genotype-dependent variation renders simple in-class substitution invalid for applications requiring predictable olfactory performance.

Muscone Cyclopentadecanone (des-methyl)

EC50 difference may shift olfactory potency; methyl group critical for OR5AN1 activation efficiency.

Muscone (macrocyclic) Nitromusks (e.g., musk ketone)

Receptor-level segregation: OR5AN1 vs OR1A1 activation profile may alter perceived odor character.

Racemic muscone Enantiomerically enriched (R)-muscone

Chiral composition affects OR5AN1 enantioselectivity; olfactory endpoints may not transfer.

Muscone (CAS 10403-00-6) Quantitative Differentiation Evidence Against Comparators: A Procurement-Focused Analysis


OR5AN1 Receptor Activation Potency: Muscone vs. Cyclopentadecanone (EC50 Comparison)

Muscone exhibits 1.74-fold higher potency at the human musk receptor OR5AN1 compared to its des-methyl analog cyclopentadecanone. In HEK293T cell-based luciferase reporter assays, the EC50 of muscone was 11.45 µM versus 19.96 µM for cyclopentadecanone [1]. The presence of the C3 methyl group is therefore a critical structural determinant of receptor activation efficiency. This difference is further modulated by human genetic variation; the OR5AN1 L289F variant, which is associated with heightened musk sensitivity in the population, reduces the EC50 for muscone to 9.192 µM [1].

OR5AN1 EC50 Potency
Head-to-head
Muscone: 11.45 µM (ref); 9.19 µM (L289F)
Cyclopentadecanone: 19.96 µM (ref); 14.12 µM (L289F)
Reported 1.74-fold higher potency; C3 methyl group drives receptor activation.
HEK293 luciferase assay; genotype-dependent variation.
Olfactory Receptor Pharmacology Fragrance Chemistry Structure-Activity Relationship

Enantioselective Receptor Activation: (R)-Muscone Demonstrates Chiral Discrimination at OR5AN1

The human musk receptor OR5AN1 exhibits stereoselective activation, preferentially responding to the naturally occurring (R)-enantiomer of muscone over the (S)-enantiomer. This chiral selectivity was experimentally confirmed in vitro and subsequently validated computationally using QM/MM hybrid methods [1]. In a Xenopus laevis oocyte expression system with the mouse ortholog MOR215-1, l-(R)-muscone displayed an EC50 of 0.6 M compared to a higher EC50 for d-(S)-muscone, confirming enantioselectivity [2]. Patent literature further defines that specific enantiomeric ratios (e.g., R:S = 90:10 to 95:5 or 75:25 to 80:20) produce distinct olfactory profiles, including enhanced diffusiveness and voluminousness [3].

Enantioselective Activation
Head-to-head
(R)-muscone: preferential OR5AN1 activation; EC50 0.6 M (MOR215-1)
(S)-muscone: reduced activation efficacy
OR5AN1 chiral discrimination confirmed in vitro and computationally.
Enantiomeric ratio influences olfactory character; procurement context.
Chiral Chemistry Olfactory Receptor Biology Enantioselective Synthesis

Extreme Odor Threshold and Substantivity: Muscone as a Benchmark for Macrocyclic Musk Performance

Muscone is characterized by an exceptionally low odor detection threshold, reported in the range of 0.001–0.01 ppm (parts per million) in air . This places it among the most potent odorants in the macrocyclic musk class. In addition, muscone exhibits high substantivity on fabric and skin, measured at 400 hours (approximately 16.7 days) at 100% concentration in dipropylene glycol [1]. For (R)-muscone specifically, substantivity is reported as 336 hours under similar conditions [2]. These metrics define muscone as a high-impact, long-lasting base note material, whereas other macrocyclic musks (e.g., muscenone, ethylene brassylate) may exhibit shorter substantivity or higher odor thresholds, making them less suitable for applications requiring extended fragrance longevity.

Odor Threshold & Substantivity
Reported
Threshold: 0.001–0.01 ppm
Substantivity: 400 h (rac.); 336 h ((R))
Among lowest thresholds in macrocyclic musk class; supports long-lasting fragrance research.
100% in dipropylene glycol; class-level baseline.
Odor Threshold Fragrance Substantivity Sensory Evaluation

Pharmacological Activity and Physicochemical Stability: Differentiation in Biomedical and Pharmaceutical R&D Contexts

Muscone is not merely a fragrance material; it is a pharmacologically active compound with documented neuroprotective and cardioprotective effects. It has been shown to treat ischemic stroke by reducing neuronal necrosis, to ameliorate neurological impairment from cerebral ischemia, and to exhibit efficacy in Alzheimer's disease models [1]. These bioactivities are not universally shared by other macrocyclic musks or synthetic musk alternatives, making muscone the sole candidate for dual-use (fragrance + bioactivity) applications. However, its pharmaceutical utility is limited by poor water solubility and moderate stability. Encapsulation within γ-cyclodextrin metal-organic frameworks (γ-CD-MOFs) significantly enhances thermal and photostability, with high residual amounts remaining under various storage conditions [1]. Vendor data indicate that muscone is soluble in DMSO or ethanol (up to 35 mg/mL) and stable for ≥2 years at -20°C .

Bioactivity & Stability
Class-level / Data to verify
Reported neuroprotection & cardioprotection in models
Solubility: up to 35 mg/mL (DMSO/EtOH); Stability: ≥2 years at -20°C
Model-response context; other macrocyclic musks lack equivalent reported activity.
γ-CD-MOF encapsulation enhances stability; class-level differentiation, verify per study.
Neuroprotection Cardioprotection Drug Delivery Stability

Olfactory Receptor Selectivity: Muscone Activates OR5AN1, While Nitromusks Preferentially Activate OR1A1

Muscone and other macrocyclic musks predominantly activate the human olfactory receptor OR5AN1, whereas nitromusks (e.g., musk ketone, musk xylol) activate a distinct receptor, OR1A1. A comprehensive study examining 18 musk odorants and 7 related compounds confirmed this receptor divergence: OR5AN1 responds robustly to macrocyclic ketones including muscone, muscenone, and cyclopentadecanone, while OR1A1 responds only to nitromusks [1]. OR5AN1 is highly responsive to nitromusks over macrocyclic musks in terms of binding affinity, but the activation profiles differ qualitatively and quantitatively [2]. This receptor-level segregation explains why muscone cannot be substituted with a nitromusk (e.g., musk ketone) without fundamentally altering the perceived olfactory character and intensity.

Receptor Selectivity
Class-level
Muscone → OR5AN1 (macrocyclic)
Nitromusks → OR1A1
Receptor-class segregation; substitution may alter perceived olfactory character.
HEK293 luciferase; 10 µM; qualitative difference.
Olfactory Receptor Profiling Receptor Selectivity Fragrance Design

Muscone (CAS 10403-00-6) Optimal Use Cases Based on Quantified Differentiation Evidence


High-End Perfumery Requiring Authentic, Long-Lasting Musk Accords with Low Usage Levels

Given its extremely low odor threshold (0.001–0.01 ppm) and substantivity exceeding two weeks (336–400 hours), muscone is ideally suited for fine fragrance applications where cost-in-use must be minimized while delivering a persistent, high-quality musk signature. The potency differential versus cyclopentadecanone (1.74-fold higher receptor activation) further supports its selection as the primary musk base note in premium formulations [1]. Procurement of (R)-muscone or enantiomerically enriched compositions (e.g., R:S ratios of 90:10 to 95:5) enables fine-tuning of olfactory character, enhancing diffusiveness and voluminousness per patent specifications [2].

Pharmaceutical Research Investigating Neuroprotection, Cardioprotection, or Traditional Chinese Medicine Formulations

Muscone's validated neuroprotective and cardioprotective activities in preclinical models distinguish it from other macrocyclic musks, which lack equivalent therapeutic documentation [1]. Researchers developing musk-based drugs or studying the active principles of traditional Chinese medicine (e.g., Shexiang Baoxin Pill) should prioritize muscone as the primary bioactive standard. Consideration of solubility (up to 35 mg/mL in DMSO or ethanol) and stability (≥2 years at -20°C) is essential for experimental design and material storage [2]. Advanced formulation strategies, such as encapsulation in γ-CD-MOFs, may be required to overcome poor water solubility and enhance in vivo bioavailability [1].

Olfactory Neuroscience and Genetic Variation Studies Focused on Musk Perception

The well-characterized interaction between muscone and the human olfactory receptor OR5AN1, including quantitative EC50 values and genotype-dependent response differences, makes muscone the ideal probe for neuroscience studies examining the genetic basis of odor perception [1]. The L289F polymorphism in OR5AN1 is specifically associated with altered detection thresholds for muscone, enabling population-level sensory studies [1]. Researchers investigating receptor-ligand interactions can also leverage the documented chiral selectivity of OR5AN1 for (R)-muscone over (S)-muscone, supported by both in vitro and computational data [2].

Regulatory-Compliant Fragrance Development Seeking Non-Nitromusk Alternatives

Due to environmental persistence and bioaccumulation concerns associated with nitromusks and some polycyclic musks, regulatory bodies (e.g., IFRA, REACH) have restricted their use. Muscone, as a macrocyclic musk, is generally considered more environmentally benign and offers a compliant alternative [1]. The receptor-level evidence showing that muscone activates OR5AN1 while nitromusks primarily signal via OR1A1 confirms that substitution is not olfactory-equivalent, but this can be leveraged to create novel, differentiated fragrance profiles that meet modern safety and sustainability standards [2].

Application
Selection Property
Validation Focus
Fine fragrance formulation research (low-threshold, long-lasting musk)
OR5AN1 potency & substantivity context
EC50 comparison & substantivity assay review
Neuroprotection & cardioprotection model studies
Reported bioactivity context; solubility/stability profile
Model-specific neuroprotection endpoints; formulation stability review
Olfactory neuroscience & genetic perception studies
OR5AN1 genotype-dependent response; enantioselectivity
Chiral discrimination assays; receptor EC50 variation by allele
Fragrance alternative screening (non-nitromusk, reduced persistence concerns)
OR5AN1 selectivity; macrocyclic class identity
Receptor activation profile comparison; environmental fate context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Muscone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.